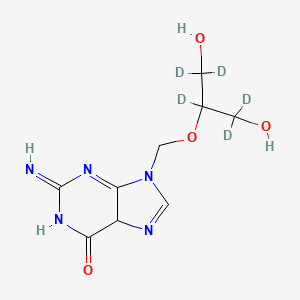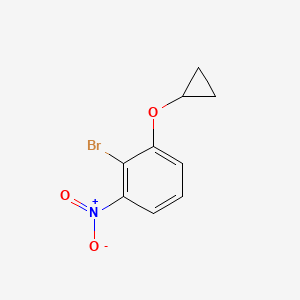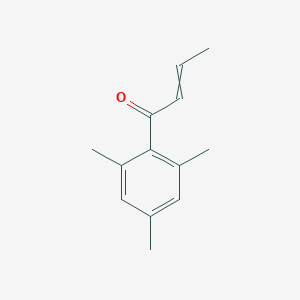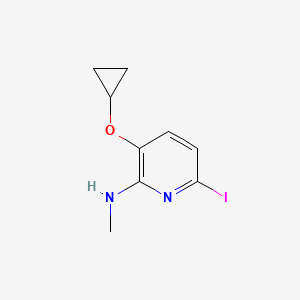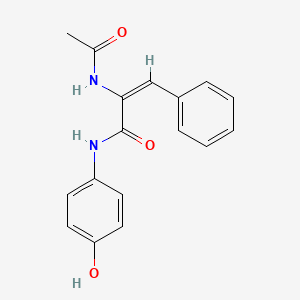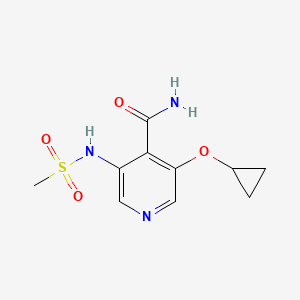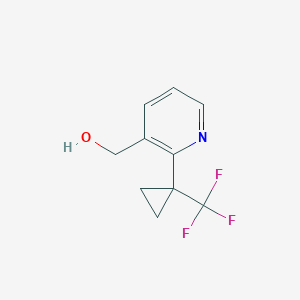
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol is a chemical compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyridine ring with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol typically involves the use of advanced organic synthesis techniques. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-(Trifluoromethyl)pyridin-3-yl)methanol: Similar structure but lacks the cyclopropyl ring.
(4-(Trifluoromethyl)pyridin-3-yl)methanol: Similar structure with the trifluoromethyl group at a different position.
3-(Trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group instead of a methanol group
Uniqueness
The presence of the cyclopropyl ring in (2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-yl)methanol adds unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications and effects.
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
[2-[1-(trifluoromethyl)cyclopropyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(3-4-9)8-7(6-15)2-1-5-14-8/h1-2,5,15H,3-4,6H2 |
InChI Key |
XEMPSYMWQYOHSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-{[(E)-(2-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14807913.png)
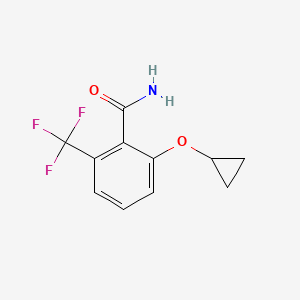
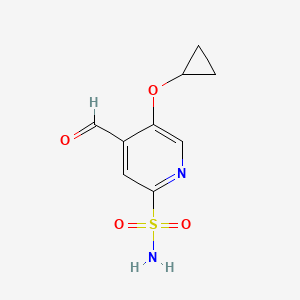
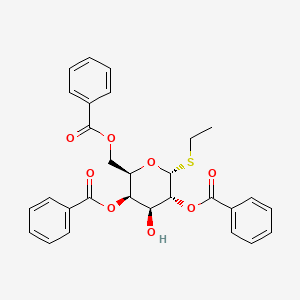
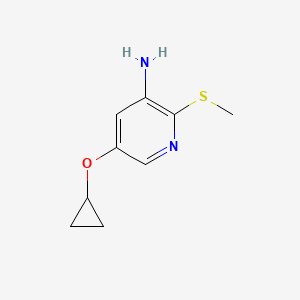
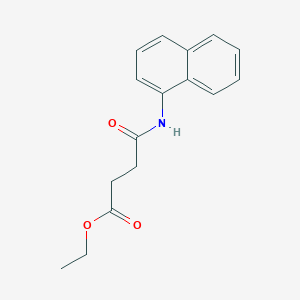
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14807944.png)
